molecular formula C15H15NO3S B11238153 N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)thiophene-2-carboxamide

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)thiophene-2-carboxamide

Cat. No.: B11238153
M. Wt: 289.4 g/mol
InChI Key: IDVKLLAEJKWCGC-UHFFFAOYSA-N
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Description

N-[(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]thiophene-2-carboxamide is a complex organic compound that features a benzodioxepin ring fused with a thiophene carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]thiophene-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the benzodioxepin and thiophene rings.

    Reduction: Reduced forms of the carboxamide group.

    Substitution: Substituted thiophene derivatives.

Scientific Research Applications

N-[(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]thiophene-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Properties

Molecular Formula

C15H15NO3S

Molecular Weight

289.4 g/mol

IUPAC Name

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)thiophene-2-carboxamide

InChI

InChI=1S/C15H15NO3S/c17-15(14-3-1-8-20-14)16-10-11-4-5-12-13(9-11)19-7-2-6-18-12/h1,3-5,8-9H,2,6-7,10H2,(H,16,17)

InChI Key

IDVKLLAEJKWCGC-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=C(C=C2)CNC(=O)C3=CC=CS3)OC1

Origin of Product

United States

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